[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid
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Overview
Description
[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of [4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid typically involves multiple steps, starting with the formation of the benzoxazine ring One common method involves the cyclization of an appropriate precursor under acidic or basic conditions The trifluoroacetyl group is then introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the azinic acid moiety, allowing for the introduction of various functional groups. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the trifluoroacetyl group and the formation of corresponding carboxylic acids.
Scientific Research Applications
[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity. The benzoxazine ring provides structural rigidity, while the azinic acid moiety can participate in various chemical reactions, modulating the compound’s biological activity. These interactions can influence cellular pathways and biochemical processes, making the compound a valuable tool in research and drug development.
Comparison with Similar Compounds
Similar compounds to [4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid include:
[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of an azinic acid group.
[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]sulfonic acid: Contains a sulfonic acid group, offering different reactivity and applications.
[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]phosphonic acid: Features a phosphonic acid group, which can enhance binding to certain biological targets.
The uniqueness of this compound lies in its combination of functional groups, providing a versatile platform for chemical modifications and applications in various scientific fields.
Properties
IUPAC Name |
N-hydroxy-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-benzoxazin-5-amine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)9(16)14-4-5-19-7-3-1-2-6(8(7)14)15(17)18/h1-3,15,17H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYQUQVNXQBOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)[NH+](O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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